Isooctylcyclohexan-1-ol

Description

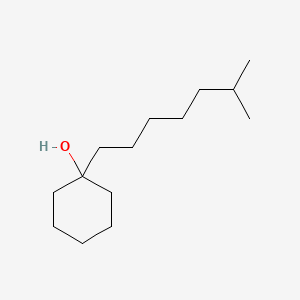

Isooctylcyclohexan-1-ol is a cyclohexanol derivative substituted with an isooctyl group (typically a branched C8 alkyl chain, such as 2-ethylhexyl). Cyclohexanol derivatives are widely used in industrial processes, plastics, and cosmetics due to their solubility, stability, and functional hydroxyl group . This compound likely shares these characteristics, with modifications in hydrophobicity and reactivity due to its branched alkyl chain.

Properties

CAS No. |

84713-04-2 |

|---|---|

Molecular Formula |

C14H28O |

Molecular Weight |

212.37 g/mol |

IUPAC Name |

1-(6-methylheptyl)cyclohexan-1-ol |

InChI |

InChI=1S/C14H28O/c1-13(2)9-5-3-6-10-14(15)11-7-4-8-12-14/h13,15H,3-12H2,1-2H3 |

InChI Key |

GZYCLDGVYJRXDO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCC1(CCCCC1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Isooctylcyclohexan-1-ol can be synthesized through several methods. One common approach involves the reduction of isooctylcyclohexanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs under mild conditions, with the reducing agent being added to a solution of isooctylcyclohexanone in an appropriate solvent, such as ethanol or tetrahydrofuran (THF).

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. For example, catalytic hydrogenation of isooctylcyclohexanone using a metal catalyst like palladium on carbon (Pd/C) under high pressure and temperature can be employed to achieve high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions: Isooctylcyclohexan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to isooctylcyclohexanone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) under acidic conditions.

Reduction: As mentioned earlier, isooctylcyclohexanone can be reduced to this compound using reducing agents like NaBH4 or LiAlH4.

Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents. For example, reacting with thionyl chloride (SOCl2) can replace the hydroxyl group with a chlorine atom, forming isooctylcyclohexyl chloride.

Major Products: The major products formed from these reactions include isooctylcyclohexanone (oxidation), isooctylcyclohexyl chloride (substitution), and various other substituted cyclohexanes depending on the specific reagents used .

Scientific Research Applications

Isooctylcyclohexan-1-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: this compound can be used as a solvent or reagent in biochemical assays and experiments.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.

Mechanism of Action

Isooctylcyclohexan-1-ol can be compared with other substituted cyclohexanes, such as methylcyclohexane, ethylcyclohexane, and propylcyclohexane. While these compounds share a similar cyclohexane ring structure, this compound is unique due to the presence of the isooctyl group and the hydroxyl functional group. This combination imparts distinct chemical properties and reactivity, making it suitable for specific applications that other substituted cyclohexanes may not be able to fulfill .

Comparison with Similar Compounds

Cyclohexanol (CAS 108-93-0)

- Structure : A six-membered cyclohexane ring with a hydroxyl group.

- Properties :

- Applications : Intermediate in nylon production, solvent for resins and waxes .

- Toxicity : Causes respiratory irritation upon inhalation; requires immediate removal of contaminated clothing .

- Regulatory Status: Not classified as a Substance of Very High Concern (SVHC) under REACH .

2-Ethylhexan-1-ol (CAS 104-76-7)

2-Octyldodecan-1-ol (CAS 5333-42-6)

3,7-Dimethyl-2,6-octadien-1-ol (Geraniol, CAS 106-24-1)

Dodecan-1-ol (CAS 112-53-8)

- Structure : Linear C12 alcohol.

- Applications : Surfactant precursor, emulsifier in personal care products .

- Distinctive Feature : Linear chain vs. branched analogs like Isooctylcyclohexan-1-ol, which may alter melting points and solubility.

Comparative Data Table

Key Research Findings

Reactivity: Cyclohexanol derivatives (e.g., cyclohexanol) can undergo dehydration to form cyclohexene, a reaction relevant to industrial synthesis . This compound may exhibit similar reactivity but with modified kinetics due to steric effects from the branched chain.

Toxicity Profiles : Branched alcohols like 2-ethylhexan-1-ol show lower acute toxicity compared to linear analogs (e.g., dodecan-1-ol) but require precautions for respiratory exposure .

Regulatory Trends: Compounds like 2-octyldodecan-1-ol are prioritized in cosmetics due to their non-hazardous classification under REACH , whereas 3,7-dimethyl-2,6-octadien-1-ol faces stricter labeling for irritancy .

Biological Activity

Isooctylcyclohexan-1-ol (also known as 2-(2-ethylhexyl)cyclohexanol) is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

This compound is a cyclic alcohol characterized by a cyclohexane ring substituted with an isooctyl group. Its molecular formula is , and it has a molecular weight of 184.32 g/mol. The compound's structure contributes to its lipophilicity, which may influence its biological interactions.

Biological Activity

The biological activity of this compound has been explored in various studies, focusing primarily on its potential antioxidant, antimicrobial, and anti-inflammatory properties.

Antioxidant Activity

Research has indicated that this compound exhibits significant antioxidant activity. For instance, a study measuring the radical scavenging ability of various compounds found that this compound demonstrated a notable capacity to neutralize free radicals, which can contribute to oxidative stress-related diseases.

Table 1: Antioxidant Activity of this compound

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | 45.2 ± 0.5 |

| Control (Ascorbic Acid) | 30.0 ± 0.3 |

This table shows the IC50 values for this compound compared to ascorbic acid, a well-known antioxidant.

Antimicrobial Activity

In addition to its antioxidant properties, this compound has been evaluated for its antimicrobial effects against various pathogens. A study reported that the compound exhibited inhibitory activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 128 µg/mL |

| Escherichia coli | 256 µg/mL |

| Salmonella enterica | 512 µg/mL |

These findings indicate that while this compound shows promise as an antimicrobial agent, its effectiveness varies among different bacterial strains.

Anti-inflammatory Effects

Recent investigations into the anti-inflammatory potential of this compound have yielded promising results. In vitro studies demonstrated that it could significantly reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS).

Case Studies

Several case studies have highlighted the practical applications of this compound in various fields:

- Cosmetic Applications : Due to its moisturizing properties and skin compatibility, this compound has been incorporated into cosmetic formulations aimed at enhancing skin hydration and texture.

- Pharmaceutical Formulations : The compound's stability and low toxicity profile make it suitable for use as an excipient in drug formulations, particularly in topical applications.

- Food Industry : Research into food preservation has shown that incorporating this compound can extend shelf life by inhibiting microbial growth without adversely affecting food quality.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.